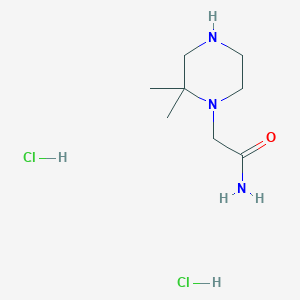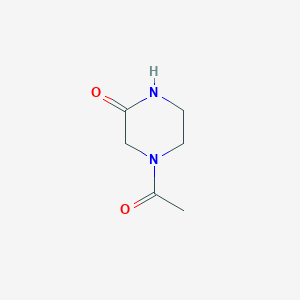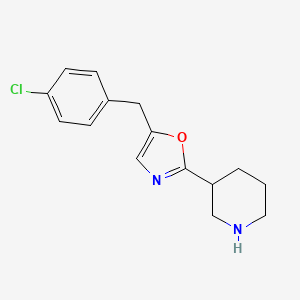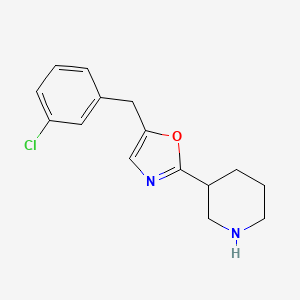![molecular formula C25H35Cl2N3O4S B3034529 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 1825392-15-1](/img/structure/B3034529.png)
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Descripción general
Descripción
The compound 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a derivative of the dibenzo[b,f][1,4]thiazepine class. This class of compounds is known for its potential pharmacological properties, including antimicrobial activity as demonstrated by the synthesized derivatives of dibenzo[b,f][1,4]thiazepines carrying a 2-chloro N-phenylacetamide moiety .
Synthesis Analysis
The synthesis of related dibenzo[b,f][1,4]thiazepine derivatives involves green chemistry approaches, as seen in the preparation of 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine. This process includes the reaction of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine or its dihydrochloride salt with 2-(2-chloroethoxy)ethanol in the presence of an inorganic base and water, achieving a high conversion rate without impurities . Another synthesis method for a novel ring system within this class involves heterocyclisation followed by treatment with secondary amines .
Molecular Structure Analysis
The molecular structure of dibenzo[b,f][1,4]thiazepine derivatives can be complex, with various ring systems and substituents. For instance, the crystal structure analysis of a related compound, 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate, reveals a seven-membered heterocycle in a boat conformation and a piperazine ring in a distorted chair conformation .
Chemical Reactions Analysis
The chemical reactions involving dibenzo[b,f][1,4]thiazepine derivatives can be influenced by the presence of different functional groups and substituents. The reactivity of these compounds can lead to the formation of various products, which can be further modified or used in subsequent reactions to create a diverse array of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f][1,4]thiazepine derivatives are determined by their molecular structure. These properties can include solubility, melting points, and stability, which are essential for their potential application in pharmaceuticals. The antimicrobial activity of these compounds suggests that they have the necessary properties to interact with biological systems effectively .
Aplicaciones Científicas De Investigación
Synthesis and Labeling
- Carbon-14 Labeling : A carbon-14 analog of this compound, labeled at the 11-position, has been synthesized from anthranilic acid for scientific research purposes. This process involves a five-step synthesis, highlighting the compound's utility in radiochemical studies (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Structural Analysis
- Oxidation Products and Structural Characterization : A study on the oxidation products of the compound has provided insights into its molecular structure, such as the boat conformation of its central thiazepine ring and the chair conformation of its piperazine ring. This research is crucial for understanding the compound's chemical behavior and potential applications (Shen, Qian, Wu, Gu, & Hu, 2012).
Green Synthesis Processes
- Development of Eco-Friendly Synthesis Methods : A green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine has been reported. This method emphasizes high conversion rates, purity, and environmental friendliness, showcasing the compound's adaptability to sustainable manufacturing processes (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).
Chemical Process Development
- Process Optimization and Impurity Control : Research has focused on improving the manufacturing process of compounds related to 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride. This includes studies on process parameters, impurity identification, and control, contributing significantly to the compound's pharmaceutical quality and safety (Niphade, Mali, Pandit, Jagtap, Jadhav, Jachak, & Mathad, 2009).
Mecanismo De Acción
Target of Action
The compound, also known as Quetiapine , primarily targets multiple neurotransmitter receptors in the brain. These include dopamine D1, D2, and D3 receptors , serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors , α1A, α1B, and α2C adrenergic receptors , and the histamine H1 receptor . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
Quetiapine acts as an antagonist for its target receptors . This means it binds to these receptors and inhibits their normal function. The inhibition of these receptors affects the transmission of signals in the brain, leading to changes in mood, behavior, and perception.
Biochemical Pathways
These include mood regulation, reward and motivation, sleep, appetite, and sensory perception .
Result of Action
The result of Quetiapine’s action at the molecular and cellular level is a reduction in the symptoms of conditions such as schizophrenia . By blocking the activity of certain neurotransmitter receptors, Quetiapine can help to balance chemical imbalances in the brain that contribute to these conditions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;;/h1-8,29H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSOYYXOWCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)


![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)





![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)



